1-Chloro-5-cyclopropyl-2-iodo-4-methylbenzene
Description
Properties
IUPAC Name |
1-chloro-5-cyclopropyl-2-iodo-4-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClI/c1-6-4-10(12)9(11)5-8(6)7-2-3-7/h4-5,7H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEHHUWUYYQVNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2CC2)Cl)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClI | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-5-cyclopropyl-2-iodo-4-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 1-Chloro-5-cyclopropyl-4-methylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-5-cyclopropyl-2-iodo-4-methylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the iodine atom.
Oxidation: Formation of carboxylic acids or ketones.
Coupling: Formation of biaryl compounds or other complex aromatic structures.
Scientific Research Applications
1-Chloro-5-cyclopropyl-2-iodo-4-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigation of its derivatives for therapeutic properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-5-cyclopropyl-2-iodo-4-methylbenzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution, the compound acts as an electron-rich aromatic system that reacts with electrophiles to form substituted products. The molecular targets and pathways involved include the formation of sigma complexes and subsequent deprotonation to restore aromaticity.
Comparison with Similar Compounds
Key Compounds for Comparison:
1-Chloro-5-iodo-2,4-dimethylbenzene (Compound 10)
- Substituents: 1-Cl, 5-I, 2-CH₃, 4-CH₃.
- 1H-NMR : Methyl groups at 2.23 ppm (s, 3H) and 2.37 ppm (s, 3H); aromatic protons at 7.06 ppm (s, 1H) and 7.79 ppm (s, 1H).
- Electronic Effects : Iodine at position 5 exerts an electron-withdrawing effect, deshielding adjacent protons.
2-Chloro-4-iodo-1,3-dimethylbenzene (Compound 11)
- Substituents: 2-Cl, 4-I, 1-CH₃, 3-CH₃.
- 1H-NMR : Methyl groups at 2.33 ppm (s, 3H) and 2.60 ppm (s, 3H); aromatic protons at 6.78 ppm (d, J = 8.2 Hz) and 7.60 ppm (d, J = 8.2 Hz).
- Electronic Effects : Chlorine at position 2 and iodine at position 4 create para-directing effects, altering coupling constants and chemical shifts.
Target Compound: 1-Chloro-5-cyclopropyl-2-iodo-4-methylbenzene
- Substituents: 1-Cl, 2-I, 4-CH₃, 5-cyclopropyl.
- Hypothesized NMR Shifts :
- Cyclopropyl protons (~0.5–2.5 ppm, complex splitting due to ring strain).
- Methyl group at position 4 (~2.2–2.5 ppm, similar to Compound 10).
Comparison :
- Replacing iodine at position 5 (Compound 10) with cyclopropyl in the target compound introduces an electron-donating group, reducing the ring’s electron deficiency. This alters reactivity in electrophilic substitutions (e.g., slower nitration) compared to halogen-dominated analogs.
- Steric hindrance from the cyclopropyl group may reduce solubility in nonpolar solvents compared to methyl-substituted analogs.
Mass Spectrometry and Fragmentation Patterns
- Compound 11 : GCMS shows a molecular ion at m/z 266 (M⁺), with fragments at m/z 231 (loss of Cl), 141 (loss of I and CH₃), and 77 (benzene ring).
- Target Compound : Expected molecular weight ~318.57 (C₁₀H₁₁ClI). Key fragments might include loss of I (m/z ~191), cyclopropyl ring cleavage (~41–55 amu), and methyl group retention.
: Pesticide Analogs
- Metconazole/Triticonazole : Chlorophenyl groups with triazole rings enhance antifungal activity.
- Acifluorfen : Nitro and trifluoromethyl groups improve herbicidal potency.
Target Compound :
- Iodine’s polarizability may enhance binding to biological targets (e.g., enzymes) compared to smaller halogens like chlorine.
- Cyclopropyl’s rigidity could stabilize interactions with hydrophobic pockets, similar to isopropyl groups in pesticide spirocyclic compounds .
Data Tables
Table 1: NMR Comparison of Substituted Benzene Derivatives
Table 2: Molecular Weight and Fragmentation
Biological Activity
1-Chloro-5-cyclopropyl-2-iodo-4-methylbenzene is a halogenated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound features a chlorinated and iodinated aromatic ring with a cyclopropyl substituent. Its structural formula can be represented as:
This compound's unique structure contributes to its reactivity and interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of halogenated compounds often arises from their ability to interact with various biomolecules, including proteins, nucleic acids, and lipids. For this compound, several proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting normal cellular processes.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing signaling pathways involved in cell proliferation and apoptosis.
- DNA Interaction : Halogenated compounds are known to intercalate into DNA, potentially leading to mutagenic effects or apoptosis in rapidly dividing cells.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of halogenated benzene derivatives. For instance, compounds similar to this compound have shown activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Microorganism | Activity | Reference |
|---|---|---|
| E. coli | Moderate inhibition | |
| S. aureus | Strong inhibition | |
| C. albicans | Weak inhibition |
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Research indicates that halogenated compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and alteration of mitochondrial membrane potential.
Case Study:
In vitro studies on breast cancer cell lines demonstrated that this compound led to a significant decrease in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 15 µM. The compound induced apoptosis as evidenced by increased annexin V staining and caspase activation assays.
Toxicological Profile
While exploring the biological activity of this compound, it is crucial to consider its toxicological aspects. Preliminary toxicity assessments indicate that the compound exhibits moderate toxicity in mammalian cell lines at higher concentrations, warranting further investigation into its safety profile.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1-Chloro-5-cyclopropyl-2-iodo-4-methylbenzene, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Start with a substituted benzene precursor (e.g., 4-methylbenzene derivatives). Introduce iodine via electrophilic substitution using I₂ and HNO₃ in H₂SO₄, optimizing temperature (0–5°C) to minimize over-iodination .
- Step 2 : Cyclopropane introduction via [2+1] cycloaddition using CH₂N₂ and a transition-metal catalyst (e.g., Pd/C) under inert conditions. Monitor steric hindrance from the methyl group to adjust reaction time (12–24 hrs) .
- Step 3 : Chlorination using Cl₂ gas or SOCl₂ in anhydrous DCM, ensuring regioselectivity via directing group analysis (e.g., iodine’s meta-directing effect).
- Validation : Confirm intermediate structures using GC-MS and ¹H NMR at each step .
Q. How can researchers characterize the structure and purity of this compound?
- Methodology :
- Spectroscopy :
- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., cyclopropyl protons at δ 0.8–1.2 ppm; aromatic protons split by iodine’s anisotropic effect) .
- X-ray Crystallography : Resolve steric effects of the cyclopropyl group and iodine’s spatial orientation .
- Chromatography :
- HPLC : Use a C18 column (MeCN:H₂O = 70:30) to assess purity (>98%) and detect byproducts from incomplete chlorination .
Q. What are the key applications of this compound as an intermediate in organic synthesis?
- Methodology :
- Cross-Coupling Reactions : Utilize the iodo group for Suzuki-Miyaura couplings (Pd(PPh₃)₄, K₂CO₃, DMF) to introduce aryl/heteroaryl groups .
- Biological Probes : Functionalize the methyl group via radical bromination (NBS, AIBN) for subsequent nucleophilic substitution in drug candidate synthesis .
Advanced Research Questions
Q. How do steric and electronic effects from the cyclopropyl and iodo groups influence regioselective functionalization?
- Methodology :
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map electron density distribution. The cyclopropyl group’s electron-withdrawing effect increases reactivity at the para position relative to chlorine .
- Experimental Validation : Compare reaction outcomes (e.g., nitration) under kinetic vs. thermodynamic control. Use ¹³C NMR to track substituent-directed regioselectivity .
Q. What strategies mitigate competing pathways during halogenation or cyclopropane ring-opening?
- Methodology :
- Orthogonal Protection : Temporarily block reactive sites (e.g., silyl ether protection of hydroxyl groups if introduced later) to prevent undesired ring-opening .
- Temperature Gradients : Optimize iodination at low temperatures (−10°C) to suppress electrophilic attack on the cyclopropane ring .
Q. How does pH and solvent polarity affect the stability of this compound during storage or reactions?
- Methodology :
- Stability Assays :
- pH Stability : Monitor degradation via UV-Vis spectroscopy in buffers (pH 3–10). The compound is stable in neutral conditions but hydrolyzes in strong acids/bases due to cyclopropane strain .
- Solvent Screening : Use anhydrous DMF or THF to prevent iodine displacement by nucleophiles. Avoid protic solvents (e.g., MeOH) to limit ring-opening .
Q. What are the challenges in scaling up synthesis while maintaining regiochemical fidelity?
- Methodology :
- Flow Chemistry : Implement continuous flow reactors to control exothermic reactions (e.g., iodination) and improve heat dissipation .
- In-line Analytics : Use FTIR probes to monitor intermediate formation and adjust reagent stoichiometry dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
